6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-ol
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Overview
Description
6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol is a chemical compound that belongs to the class of pyridines This compound is characterized by the presence of a difluoromethoxyethyl group and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylpyridin-3-ol with 1,1-difluoro-2-methoxyethane under specific reaction conditions. The reaction typically requires the presence of a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalytic hydrogenation and rearrangement reactions can also be employed to streamline the synthesis process and reduce the number of reaction steps .
Chemical Reactions Analysis
Types of Reactions
6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The difluoromethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-ol involves its interaction with specific molecular targets. The difluoromethoxyethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(1,1-difluoro-2-methoxyethyl)pyridine: This compound shares a similar difluoromethoxyethyl group but differs in the presence of chlorine atoms on the pyridine ring.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Another related compound with a tetrafluoroethoxy group instead of a difluoromethoxyethyl group.
Uniqueness
6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2309447-60-5 |
---|---|
Molecular Formula |
C9H11F2NO2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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